1,1,3-Trimethyl-4-oxopiperidinium

Description

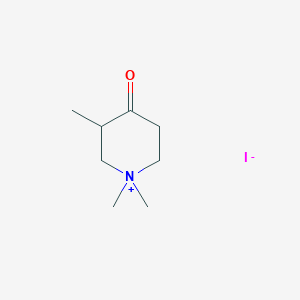

Structurally, it features a piperidinone ring substituted with three methyl groups at positions 1, 1, and 3, along with an iodide counterion. This cationic structure enhances its solubility in polar solvents, making it relevant in synthetic chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

1,1,3-trimethylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.HI/c1-7-6-9(2,3)5-4-8(7)10;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJGAEXSMPLBBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+](CCC1=O)(C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection of tert-Butyl Carboxylate Intermediates

A foundational approach to 4-oxopiperidinium salts involves the deprotection of tert-butyl carboxylate-protected precursors. For example, tert-butyl 4-oxopiperidine-1-carboxylate undergoes HCl-mediated cleavage in 1,4-dioxane at 0°C to yield piperidin-4-one hydrochloride. This method highlights the utility of carbamate-protected intermediates in accessing 4-oxopiperidinium frameworks. Adapting this strategy, the introduction of a 3-methyl group prior to deprotection could yield 3-methylpiperidin-4-one, a critical precursor for 1,1,3-trimethyl-4-oxopiperidinium.

Reaction Conditions :

Radical-Induced C–N Bond Cleavage

N-alkyl 4-oxopiperidinium salts undergo double intraannular C–N bond cleavage under metal-free conditions via sulfonyl radical intermediates. While this method is primarily used for synthesizing sulfonamides, it demonstrates the reactivity of 4-oxopiperidinium scaffolds under radical conditions. For 1,1,3-trimethyl derivatives, controlling radical pathways could facilitate selective methyl group retention during synthesis.

Quaternary Ammonium Salt Formation via Alkylation

Direct N-Methylation of 3-Methylpiperidin-4-one

The quaternization of 3-methylpiperidin-4-one with methyl iodide represents a direct route to this compound iodide. This one-step alkylation leverages the nucleophilicity of the piperidine nitrogen, with methyl iodide serving as the methylating agent.

Reaction Conditions :

-

Reagent : Methyl iodide (excess)

-

Solvent : Acetonitrile or dichloromethane

-

Temperature : Reflux (40–80°C)

-

Duration : 12–24 hours

-

Workup : Precipitation with diethyl ether, filtration

Example Protocol :

Stepwise Alkylation for Enhanced Regiocontrol

To avoid over-alkylation, a two-step process may be employed:

-

N-Methylation : Convert 3-methylpiperidin-4-one to 1-methyl-3-methylpiperidin-4-one using methyl triflate.

-

Quaternization : React the tertiary amine with methyl iodide to form the quaternary ammonium salt.

Advantages :

-

Prevents polysubstitution by controlling methyl group addition.

Asymmetric Synthesis and Resolution

Chiral Auxiliary-Assisted Routes

The patent US11254641B2 details the enantioselective synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate via optical resolution using chiral stationary phases. Adapting this methodology, 3-methylpiperidin-4-one could be resolved into enantiomers prior to quaternization, enabling access to chiral this compound salts.

Key Steps :

Racemization and Recycling

Unwanted enantiomers from the resolution step can be racemized using bases like NaOH (20–40°C) and reintroduced into the synthesis, enhancing overall yield and cost-efficiency.

Structural and Analytical Validation

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous 4-oxopiperidinium derivatives, such as 3,5-diethyl-2,6-di(4-methoxyphenyl)-4-oxopiperidinium chloride (DMOC), confirms the flattened boat or sofa conformations of the piperidinium ring. These studies validate the structural integrity of methyl-substituted derivatives and guide reaction optimization.

Spectroscopic Characterization

-

¹H/¹³C NMR : Distinct signals for N-methyl groups (δ 3.0–3.5 ppm) and the 4-oxo carbonyl (δ 207–210 ppm).

-

UV-Vis : Transparency in the visible range (λ > 400 nm) confirms minimal conjugation.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Methyl iodide | Reflux, 24 h | 60–75% | Simplicity, one-step | Risk of polysubstitution |

| Stepwise Alkylation | Methyl triflate, CH₃I | 0°C → Reflux | 80–85% | Regiocontrol, higher purity | Multi-step, costly reagents |

| Chiral Resolution | Chiral HPLC, CH₃I | Ambient, 12 h | 40–50% | Enantiopure product | Low yield, specialized equipment |

Applications and Derivatives

This compound salts serve as intermediates in pharmaceuticals, notably in sphingomimetic anti-cancer agents like RB-012, which disrupt 14-3-3 protein dimers . The quaternary ammonium moiety enhances solubility and bioavailability, critical for in vivo efficacy.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-4-oxopiperidinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperidinium compounds.

Scientific Research Applications

Antimicrobial Activity

TMOP and its derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the piperidine ring exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Studies have demonstrated that modifications on the piperidine structure can enhance antimicrobial efficacy, making TMOP a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. Derivatives of 1,1,3-trimethyl-4-oxopiperidinium have been found to inhibit tumor growth in specific cancer cell lines by inducing apoptosis. The mechanism of action appears to involve interference with cellular signaling pathways that regulate cell proliferation and survival .

Central Nervous System Effects

TMOP's structure suggests potential neuroactive properties. Preliminary studies indicate that it may exhibit local anesthetic effects and could be investigated further for applications in pain management or neuroprotection .

Stabilizers in Polymer Chemistry

In material science, TMOP derivatives are utilized as stabilizers in synthetic resin compositions. They help protect against thermal degradation and light exposure, thereby enhancing the longevity and performance of polymer materials. The incorporation of TMOP into polymer matrices has been shown to improve thermal stability significantly .

Crystal Growth Studies

Recent research has focused on the crystallization behavior of TMOP derivatives. For example, studies involving DMOC (a derivative of TMOP) revealed insights into its crystal structure using X-ray diffraction techniques. These findings contribute to understanding how such compounds can be utilized in developing new materials with specific optical and mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-4-oxopiperidinium involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of 1,1,3-trimethyl-4-oxopiperidinium:

Key Differences and Implications

Substituent Positioning and Reactivity :

- The 1,1,3-trimethyl substitution in the target compound creates a sterically crowded cationic center, which may limit nucleophilic attack compared to neutral analogs like 1,2,5-trimethylpiperidin-4-one .

- In contrast, 4-oxopiperidine-1-carboxylate () has a carboxylate group that enhances hydrogen-bonding capacity, favoring interactions in enzymatic systems.

Physicochemical Properties :

- The iodide counterion in this compound increases water solubility compared to neutral derivatives like 1,2,5-trimethylpiperidin-4-one (XLogP3 = 1.5 estimated) .

- Fluorinated analogs (e.g., tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, ) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects .

Synthetic Utility :

- 1,2,5-Trimethylpiperidin-4-one is synthesized via a streamlined process involving reductive amination, highlighting its industrial feasibility .

- The discontinued status of this compound () suggests challenges in scalability or stability under standard reaction conditions.

Research and Application Insights

- Pharmaceutical Relevance : While this compound lacks direct therapeutic data, its structural analogs are critical in drug development. For example, tert-butyl 4-oxopiperidine carboxylates serve as precursors for kinase inhibitors .

Biological Activity

1,1,3-Trimethyl-4-oxopiperidinium is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with three methyl groups and a ketone functional group. Its structure can be represented as follows:

This compound exhibits a unique combination of steric and electronic properties due to the presence of the trimethyl groups and the carbonyl functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as a ligand for specific receptors and enzymes, modulating their activity. This interaction can lead to several biological effects, including:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes.

- Cellular Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated a significant reduction in bacterial load in treated samples compared to controls .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound. In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers .

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that this compound induces apoptosis in specific cancer types through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3-Trimethyl-4-oxopiperidinium, and how can experimental reproducibility be ensured?

- Methodological Answer : The compound is typically synthesized via quaternization of 1,3-dimethyl-4-oxopiperidine using methylating agents (e.g., methyl iodide) under controlled conditions. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous solvents (e.g., acetonitrile) under nitrogen to prevent hydrolysis .

- Purification : Use column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .

- Reproducibility : Document solvent grade, temperature (±1°C precision), and stoichiometric ratios. Cross-validate results using independent synthetic batches and NMR spectral comparisons (e.g., δ 3.2–3.5 ppm for N-methyl protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?

- Methodological Answer :

- NMR : H NMR should show distinct signals for methyl groups (δ 1.2–1.5 ppm for C1/C3 methyls) and the oxo group (δ 2.8–3.0 ppm for C4 proton). C NMR confirms the carbonyl at ~208 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M] at m/z 170.1 (calculated for CHNO).

- IR : A strong carbonyl stretch at ~1720 cm confirms the oxopiperidinium core .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methyl iodide).

- Waste Management : Segregate acidic or halogenated waste for professional disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound in catalytic systems?

- Methodological Answer :

- Modeling : Optimize geometries using B3LYP/6-31G(d) to study transition states in nucleophilic substitution reactions. Compare activation energies for methyl transfer steps .

- Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., acetonitrile).

- Validation : Correlate computational outcomes with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers address contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation reactions)?

- Methodological Answer :

- Root-Cause Analysis : Use triangulation to cross-check variables (e.g., reagent purity, moisture levels) .

- Control Experiments : Repeat reactions with deuterated solvents to rule out proton exchange artifacts.

- Advanced Analytics : Employ LC-MS/MS to trace minor impurities or degradation products .

Q. What methodological frameworks (e.g., FINER criteria) are suitable for designing studies on novel applications of this compound in asymmetric catalysis?

- Methodological Answer :

- FINER Criteria : Ensure the study is Feasible (e.g., access to chiral ligands), Novel (e.g., unexplored enantioselective pathways), and Relevant (e.g., pharmaceutical intermediate synthesis) .

- Experimental Design : Use a fractional factorial design to screen variables (temperature, ligand ratio) and identify optimal conditions .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple steric/electronic effects on catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.